molecular formula C20H22ClFN2O3S B5871007 N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

カタログ番号 B5871007
分子量: 424.9 g/mol
InChIキー: KLFLTWPICSTFII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, also known as CSP-1103, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

作用機序

N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide acts as a positive allosteric modulator of the GABA~A~ receptor. This receptor is a major inhibitory neurotransmitter in the brain and is involved in the regulation of neuronal excitability. By enhancing the activity of this receptor, N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide can reduce neuronal excitability and prevent seizures. It can also reduce anxiety by promoting the inhibitory effects of GABA~A~ receptors.
Biochemical and Physiological Effects:
N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide has been found to increase the frequency of GABA~A~ receptor opening and enhance the inhibitory effects of GABA. This results in reduced neuronal excitability and can prevent seizures. N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide has also been found to reduce anxiety-like behavior in animal models. Additionally, it has been found to have analgesic effects in animal models of neuropathic pain.

実験室実験の利点と制限

One advantage of N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is that it has shown promising results in animal models of neurological disorders. This suggests that it may have potential therapeutic applications in humans. However, one limitation is that more research is needed to determine the safety and efficacy of N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide in humans. Additionally, the mechanism of action of N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is not fully understood, which may limit its potential therapeutic applications.

将来の方向性

There are several future directions for research on N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide. One area of interest is the development of more potent and selective positive allosteric modulators of the GABA~A~ receptor. Additionally, further research is needed to determine the safety and efficacy of N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide in humans. This may involve clinical trials to evaluate its potential therapeutic applications. Finally, research is needed to further understand the mechanism of action of N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide and how it can be optimized for therapeutic use.

合成法

N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3-chloroaniline with cyclohexyl isocyanate to form N-(3-chlorophenyl)-N-cyclohexylcarbamide. This intermediate product is then reacted with 4-fluorobenzenesulfonyl chloride to form the final product, N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide.

科学的研究の応用

N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide has shown potential in the treatment of various neurological disorders, including epilepsy, neuropathic pain, and anxiety. It has been found to have anticonvulsant properties in animal models and has also been shown to reduce anxiety-like behavior. Additionally, N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide has been found to have analgesic effects in animal models of neuropathic pain.

特性

IUPAC Name

N-(3-chlorophenyl)-2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O3S/c21-15-5-4-6-17(13-15)23-20(25)14-24(18-7-2-1-3-8-18)28(26,27)19-11-9-16(22)10-12-19/h4-6,9-13,18H,1-3,7-8,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFLTWPICSTFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。